Propanoyl-D5 Chloride
Description
Properties
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWZRACFZGVKFM-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Phosphorus Trichloride
Phosphorus trichloride (PCl₃) is a classical reagent for converting carboxylic acids to acyl chlorides. For this compound, the reaction proceeds as follows:
Key Parameters :
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Molar Ratio : A 1:1 molar ratio of D5-propionic acid to PCl₃ is typical, though slight excesses of PCl₃ (1.1–1.2 equiv) improve yields.
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Temperature : The reaction is conducted at 40–50°C under anhydrous conditions.
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Purification : Distillation under reduced pressure (boiling point: ~80°C at 760 mmHg) isolates the product, achieving >95% purity.
Advantages :
Challenges :
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Moisture sensitivity necessitates rigorous drying of apparatus.
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Byproduct HOPCl₂ requires careful disposal due to corrosivity.
Post-Synthetic Deuteration Strategies
When deuterated propionic acid is unavailable, post-synthetic deuteration of propionyl chloride via proton-deuterium (H/D) exchange offers a viable pathway. This method leverages the acidity of α-hydrogens adjacent to the carbonyl group.
Base-Catalyzed H/D Exchange
A patent by outlines a multi-step deuteration process for acrylate salts, adaptable to this compound:
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Initial Exchange : Propionyl chloride is dissolved in deuterated water (D₂O) with a carbonate base (e.g., Na₂CO₃) at 25–50°C.
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Iterative Exchanges : Sequential replacements of D₂O (3–5 cycles) enhance deuteration levels:
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Isolation : The deuterated product is extracted into an organic solvent (e.g., CDCl₃) and dried over MgSO₄.
Critical Factors :
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Temperature : Elevated temperatures (50–100°C) accelerate exchange but risk decomposition.
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Base Selection : Non-nucleophilic bases (e.g., Na₂CO₃) prevent side reactions.
Advantages :
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Achieves near-complete deuteration (>99%) with minimal substrate loss.
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Compatible with standard lab glassware.
Challenges :
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Labor-intensive due to repeated solvent exchanges.
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Residual protons at sterically hindered positions may persist.
Catalytic Reductive Deuteration
Palladium-catalyzed deuteration using D₂ gas represents an emerging method, though primarily explored for acrylates:
Conditions :
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Solvent : Deuterated methanol (CD₃OD) ensures proton-free environments.
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Duration : 12–24 hours at 25°C.
Advantages :
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Single-step deuteration with high atom economy.
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Applicable to unsaturated precursors.
Challenges :
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Limited experimental data for acyl chlorides.
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Catalyst costs and D₂ handling complexities.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for the dominant this compound preparation routes:
| Method | Deuteration Efficiency | Yield | Purity | Complexity |
|---|---|---|---|---|
| PCl₃ + D5-propionic acid | >95% D5 | 75–85% | >95% | Moderate |
| SOCl₂ + D5-propionic acid | >98% D5 | 90–97% | >98% | Low |
| H/D Exchange | >99% D5 | 60–70% | 90–95% | High |
| Catalytic Reductive | ~80% D5 | 50–60% | 85–90% | Very High |
Key Insights :
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SOCl₂-based synthesis offers the best balance of yield, purity, and simplicity.
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H/D exchange achieves superior deuteration but requires specialized infrastructure.
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Catalytic methods remain experimental but hold promise for niche applications.
Analytical Validation and Quality Control
Confirming the deuteration level and chemical purity of this compound is essential.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 97.55 (calculated for C₃D₅ClO). Isotopic patterns distinguish D5 from partially deuterated species.
Chemical Reactions Analysis
Types of Reactions: Propanoyl-D5 Chloride undergoes various chemical reactions typical of acyl chlorides. These include nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as alcohols, amines, or water.
Common Reagents and Conditions:
Alcohols: React with this compound to form esters under mild conditions.
Amines: React to form amides, often requiring a base to neutralize the hydrochloric acid formed.
Water: Hydrolyzes this compound to form deuterated propionic acid and hydrochloric acid.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Deuterated Propionic Acid: Formed from hydrolysis.
Scientific Research Applications
Propanoyl-D5 Chloride is widely used in scientific research due to its deuterated nature. Its applications include:
Proteomics: Used as a labeling reagent in mass spectrometry to study protein structures and functions.
Biochemical Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Pharmaceutical Research: Used in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.
Industrial Applications: Used in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Propanoyl-D5 Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The deuterium atoms in the compound provide unique insights into reaction mechanisms and pathways, as they can be traced using spectroscopic methods .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propionyl Chloride (C₃H₅ClO)
- Molecular Structure: Non-deuterated analog with identical functional groups.
- Physical Properties: Lower molecular weight (92.52 g/mol) and slightly lower boiling point compared to Propanoyl-D5 Chloride due to reduced mass .
- Reactivity : Faster hydrolysis rates in aqueous environments compared to deuterated forms, as C–H bonds react more readily than C–D bonds .
- Applications : Widely used in industrial synthesis of esters, amides, and pharmaceuticals.
Propionyl-3,3,3-d3 Chloride (C₃H₂D₃ClO)
- Molecular Structure : Features deuterium substitution at three methyl hydrogens.
- Physical Properties: Molecular weight of 95.54 g/mol, intermediate between propionyl chloride and this compound .
- Reactivity : Partial deuterium substitution reduces reaction rates in specific positions, useful for mechanistic studies in organic synthesis .
Acetyl Chloride (C₂H₃ClO)
- Molecular Structure : Shorter carbon chain (C₂ vs. C₃) but similar acyl chloride functionality.
- Physical Properties: Lower molecular weight (78.49 g/mol) and higher volatility compared to this compound.
- Reactivity : More reactive toward nucleophiles due to less steric hindrance, but less suited for isotopic labeling studies.
Data Table: Comparative Analysis of this compound and Analogues
Research Findings and Isotopic Effects
- Kinetic Isotope Effects (KIEs): this compound exhibits slower hydrolysis rates compared to non-deuterated propionyl chloride due to stronger C–D bonds. This property is exploited in reaction mechanism elucidation and metabolic pathway tracing .
- Spectroscopic Utility : Deuterium incorporation eliminates signal splitting in ¹H NMR, simplifying spectral analysis for structural determination .
- Thermal Stability : Higher mass and bond strength confer marginally improved thermal stability, though handling precautions (e.g., anhydrous conditions) remain critical due to its reactivity .
Biological Activity
Propanoyl-D5 Chloride , with the chemical formula C₃D₅ClO and CAS number 352439-04-4, is a deuterated analogue of propanoyl chloride. It is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in the propanoyl structure. This compound is primarily utilized in biochemical research, particularly in proteomics and metabolic studies, due to its isotopic labeling properties.
General Properties
This compound is known for its high reactivity, especially with water, leading to the formation of propionic acid and hydrochloric acid. This reaction is both vigorous and exothermic. In addition to hydrolysis, it participates in nucleophilic acyl substitution reactions with various biological nucleophiles, such as amines and alcohols, resulting in the formation of amides and esters. The incorporation of deuterium allows researchers to track and analyze complex biochemical pathways using mass spectrometry techniques such as MALDI-TOF (Matrix-assisted laser desorption/ionization time-of-flight) and ESI-MS (Electrospray ionization mass spectrometry) .
Applications in Research
This compound's isotopic labeling capabilities make it particularly useful for:
- Metabolic Studies : By tracing the incorporation of propanoyl groups into biomolecules, researchers can gain insights into metabolic processes and enzyme mechanisms.
- Proteomics : The compound aids in modifying proteins, allowing for the detection of mass shifts that can be analyzed through advanced mass spectrometry techniques.
Comparative Analysis
The following table outlines key features of this compound compared to other similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Propanoyl Chloride | C₃H₅ClO | Non-deuterated version; widely used in synthesis |
| Butyryl-D5 Chloride | C₄D₉ClO | Longer carbon chain; used similarly in research |
| Acetyl-D3 Chloride | C₂D₃ClO | Shorter carbon chain; important for metabolic studies |
| Valeryl-D5 Chloride | C₅D₁₁ClO | Longer chain; used in flavor and fragrance industries |
This compound's unique isotopic labeling enhances its utility in biochemical research compared to its non-deuterated counterparts .
Notable Findings
- Enzyme Interaction : Research indicates that compounds like propanoyl chloride can significantly affect enzyme kinetics by altering substrate availability through acylation reactions.
- Metabolic Tracking : The use of deuterated compounds such as this compound allows for precise tracking of metabolic pathways in live cell systems, providing insights into cellular metabolism under various conditions .
Future Directions
Further research is needed to explore the specific biological activities of this compound in various cellular contexts. Potential areas of investigation include:
- In Vivo Studies : Evaluating the effects of this compound on metabolic processes within living organisms.
- Therapeutic Applications : Investigating its potential role as a therapeutic agent or a tool for drug development.
Q & A
Q. How can isotopic labeling studies with this compound be ethically justified in environmentally sensitive research?
- Methodological Answer : Conduct a risk-benefit analysis addressing waste disposal () and ecological impact. Use microscale techniques to minimize chemical usage. Ethical review boards should evaluate alignment with NIH guidelines () and institutional safety protocols () .
Data Presentation and Reproducibility
- Tables/Figures : Limit to 3 key datasets (e.g., isotopic purity, reaction yields, stability data). Label axes in English, with error margins and statistical significance (p-values) as per and .
- Reproducibility : Document all synthesis and characterization steps in supplemental materials. Adhere to NIH preclinical checklists () and analytical journal standards () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
